2-(Ethoxycarbonyl)thiazole-5-carboxylic acid
Overview
Description
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atomsThe molecular formula of this compound is C7H7NO4S, and it has a molecular weight of 201.20 g/mol .
Scientific Research Applications
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which can be used in the development of new materials and catalysts.
Biology: Thiazole derivatives have shown potential as antimicrobial and antifungal agents, making this compound a valuable intermediate in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
The safety data sheet for a similar compound, 1,3-Thiazole-2-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that the safety and hazards of “2-(Ethoxycarbonyl)thiazole-5-carboxylic acid” might be different and should be obtained from a reliable source.
Future Directions
Thiazole derivatives have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, “2-(Ethoxycarbonyl)thiazole-5-carboxylic acid”, being a thiazole derivative, may have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii .
Mode of Action
Similar compounds like voreloxin interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the dna replication pathway by interacting with topoisomerase ii .
Pharmacokinetics
The compound’s predicted density is 1446±006 g/cm3 , and its predicted boiling point is 373.5±34.0 °C . These properties might influence its bioavailability.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may cause dna double-strand breaks, leading to cell cycle arrest and cell death .
Biochemical Analysis
Biochemical Properties
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The nature of this interaction is primarily inhibitory, where this compound acts as a competitive inhibitor, thereby reducing the enzyme’s activity. This inhibition can lead to decreased production of uric acid, which is beneficial in conditions like gout.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can alter the cellular redox state, impacting oxidative stress responses . Additionally, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating cellular responses to oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . This binding is facilitated by the thiazole ring, which interacts with key amino acid residues within the enzyme’s active site. Furthermore, this compound can influence gene expression by modulating transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including upregulation of antioxidant enzymes and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects by reducing oxidative stress and inflammation . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s impact on cellular redox balance and its potential to induce oxidative damage at high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to purine metabolism. It interacts with enzymes such as xanthine oxidase, influencing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, particularly in the context of purine catabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes such as xanthine oxidase . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ethoxycarbonyl group on the thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(N-BOC-amino)thiazole-5-carboxylic acid
Comparison: 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which can influence its reactivity and solubility. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and material science .
Properties
IUPAC Name |
2-ethoxycarbonyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-3-4(13-5)6(9)10/h3H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFUSYNFWLGJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357247-55-2 | |
Record name | 2-(ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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